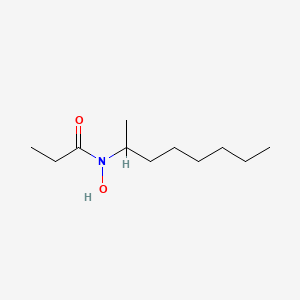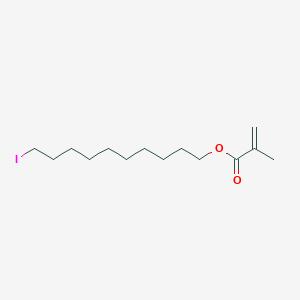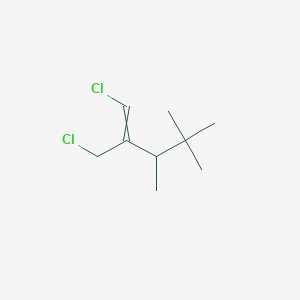
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is an organic compound with the molecular formula C10H18Cl2. This compound is characterized by the presence of two chlorine atoms attached to a pentene backbone, which also contains three methyl groups. It is a derivative of pentene and is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene typically involves the chlorination of 3,4,4-trimethylpent-1-ene. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds via a free radical mechanism, where chlorine radicals attack the double bond of the pentene, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of advanced separation techniques such as distillation and crystallization further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Addition Reactions: Halogens like bromine (Br2) or hydrogen gas (H2) in the presence of a catalyst such as palladium (Pd) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Formation of alcohols or ethers.
Addition Reactions: Formation of dihalides or hydrogenated products.
Oxidation Reactions: Formation of epoxides or ketones.
科学研究应用
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of 1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in free radical reactions, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
相似化合物的比较
Similar Compounds
1-Chloro-2-(chloromethyl)benzene: Another chlorinated compound with similar reactivity but different structural features.
2-Chlorobenzyl chloride: Shares the chloromethyl group but has a benzene ring instead of a pentene backbone.
1-Chloro-3-methylbutane: Similar in having a chlorine atom and a methyl group but differs in the overall structure and reactivity.
Uniqueness
1-Chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene is unique due to its specific arrangement of chlorine atoms and methyl groups on the pentene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
属性
CAS 编号 |
61258-99-9 |
|---|---|
分子式 |
C9H16Cl2 |
分子量 |
195.13 g/mol |
IUPAC 名称 |
1-chloro-2-(chloromethyl)-3,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C9H16Cl2/c1-7(9(2,3)4)8(5-10)6-11/h5,7H,6H2,1-4H3 |
InChI 键 |
NUMBMDPGVDUGTR-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=CCl)CCl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


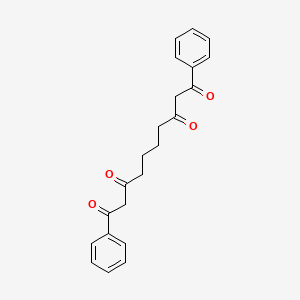
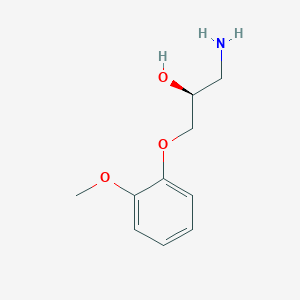
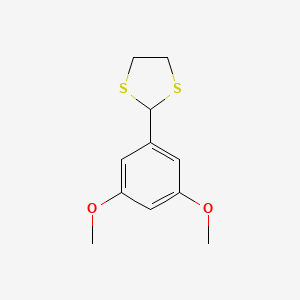

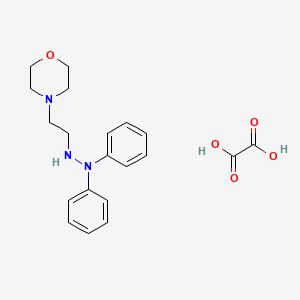
![Acetamide, N-[2-(4-methylphenoxy)ethyl]-N-phenyl-](/img/structure/B14592503.png)
![{3,5-Dimethoxy-4-[(propan-2-yl)oxy]phenyl}acetonitrile](/img/structure/B14592504.png)

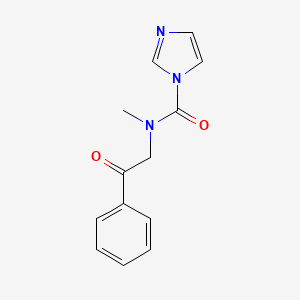
![N~1~,N~2~-Bis[2-(4-methylbenzene-1-sulfonyl)ethyl]ethane-1,2-diamine](/img/structure/B14592529.png)
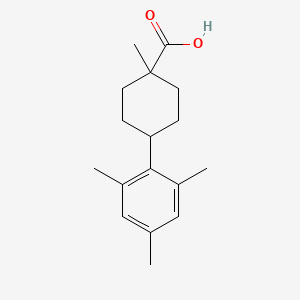
![1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[2-(trimethylsilyl)ethenyl]disiloxane](/img/structure/B14592546.png)
